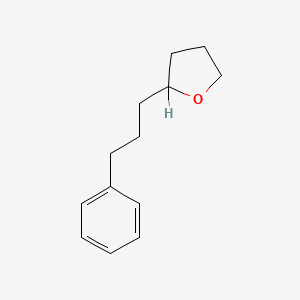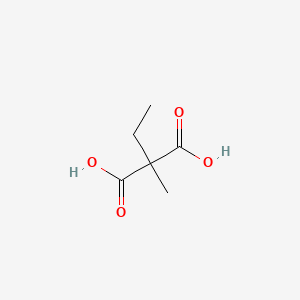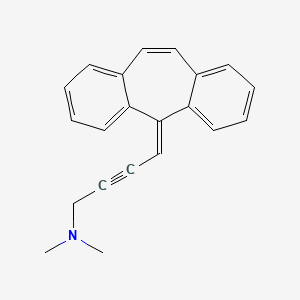![molecular formula C18H15N3O2 B1620499 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID CAS No. 294211-85-1](/img/structure/B1620499.png)
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings and a carboxylic acid group
Méthodes De Préparation
The synthesis of 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dimethylpyridine.
Functional Group Introduction:
Coupling Reactions: The key step involves coupling reactions, such as Suzuki-Miyaura coupling, to form the desired multi-pyridine structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: As mentioned earlier, coupling reactions like Suzuki-Miyaura are crucial for constructing the multi-pyridine structure.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, affecting their electronic properties and reactivity . In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
When compared to other pyridine derivatives, 5,5''-DIMETHYL-[2,2':6',2''-TERPYRIDINE]-4'-CARBOXYLIC ACID stands out due to its multi-pyridine structure and the presence of a carboxylic acid group. Similar compounds include:
Pyridine-2,6-dicarboxylic Acid: A simpler derivative with two carboxylic acid groups.
2,6-bis(hydroxymethyl)pyridine: Contains hydroxymethyl groups instead of methylpyridine.
5,5′-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of pyridine rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
294211-85-1 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
2,6-bis(5-methylpyridin-2-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H15N3O2/c1-11-3-5-14(19-9-11)16-7-13(18(22)23)8-17(21-16)15-6-4-12(2)10-20-15/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
ONKZNQJYOBPKCW-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
SMILES canonique |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















